(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride
Description
IUPAC Nomenclature and Molecular Formula
The compound (S)-6-chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride is systematically named according to IUPAC rules as (4S)-6-chloro-3,4-dihydrospiro[1-benzopyran-2,1'-cyclopentane]-4-amine hydrochloride . Its molecular formula is C₁₃H₁₇Cl₂NO , with a molecular weight of 274.19 g/mol . The spirocyclic framework arises from the fusion of a chromane (3,4-dihydro-1-benzopyran) moiety and a cyclopentane ring at a shared spiro carbon atom. The chlorine substituent occupies the 6-position of the chromane aromatic ring, while the amine group is located at the 4-position of the dihydropyran ring.
Key structural features include:
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₃H₁₇Cl₂NO |
| Molecular Weight | 274.19 g/mol |
| Parent Chromane System | 3,4-Dihydro-1-benzopyran |
| Spiro Junction | Between C2 (chromane) and C1' (cyclopentane) |
Stereochemical Configuration and Spatial Arrangement
The compound exhibits a defined (S) -configuration at the 4-position of the chromane ring, as confirmed by chiral resolution methods and stereochemical descriptors in synthetic protocols. The spiro architecture imposes strict geometric constraints:
- The chromane ring adopts a distorted half-chair conformation , with the amine group axial to the dihydropyran ring.
- The cyclopentane ring exists in an envelope conformation , minimizing steric strain while maintaining spirocyclic rigidity.
- Dihedral angles between the chromane’s aromatic plane and the cyclopentane ring average 85–95° , creating orthogonal spatial arrangements that influence molecular packing and intermolecular interactions.
Stereoelectronic effects dominate the compound’s reactivity. The axial amine group participates in intramolecular hydrogen bonding with the adjacent ether oxygen, stabilizing the chair-like chromane conformation. This configuration also positions the chlorine substituent para to the spiro junction, enhancing electronic conjugation across the aromatic system.
Crystallographic Analysis and Bonding Patterns
X-ray diffraction studies of analogous spirochromane derivatives reveal critical bonding parameters:
- Bond Lengths :
- Bond Angles :
- Torsional Strain :
Crystallographic data for the title compound, though not explicitly reported, can be extrapolated from structurally related spirochromane hydrochlorides. These typically crystallize in monoclinic systems (space group P2₁/c) with unit cell parameters a ≈ 15.3 Å, b ≈ 6.9 Å, c ≈ 14.9 Å, and β ≈ 117°. The chloride counterion engages in N–H···Cl hydrogen bonds (2.8–3.1 Å), forming extended ionic lattices.
The chromane’s aromatic system displays π-π stacking (3.4–3.7 Å interplanar distances) with adjacent molecules, while the cyclopentane participates in C–H···π interactions (2.7–2.9 Å) that stabilize the crystal lattice. These features are critical for understanding the compound’s solid-state stability and potential co-crystallization behavior.
Properties
IUPAC Name |
(4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16ClNO.ClH/c14-9-3-4-12-10(7-9)11(15)8-13(16-12)5-1-2-6-13;/h3-4,7,11H,1-2,5-6,8,15H2;1H/t11-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHZLJURDTQKHKB-MERQFXBCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(C1)CC(C3=C(O2)C=CC(=C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC2(C1)C[C@@H](C3=C(O2)C=CC(=C3)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the chromane ring followed by the introduction of the spiro cyclopentane moiety. The reaction conditions often involve the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a larger scale.
Chemical Reactions Analysis
Types of Reactions
(S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride can undergo various chemical reactions, including:
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, often requiring specific temperatures, solvents, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
(S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (S)-6-Chlorospiro[chromane-2,1’-cyclopentan]-4-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Comparison with Structural Analogs
2.1. (R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine Hydrochloride
- Structural Differences: Halogen Substitution: Fluorine (F) replaces chlorine (Cl) at position 4. Stereochemistry: The R enantiomer differs in spatial arrangement, which could lead to divergent interactions with chiral biological targets (e.g., enzymes or receptors) compared to the S-configured target compound.
- Physicochemical Properties: Estimated molecular weight: 263.72 g/mol (vs. 280.17 g/mol for the chlorinated analog).
2.2. (S)-6-Chlorochroman-4-amine Hydrochloride
- Physicochemical Properties :
2.3. 5,6,7,8-Tetrahydro-1H-spiro[benzothieno[2,3-d]pyrimidine-2,1’-cyclopentan]-4(3H)-one
- Structural Differences: Heterocyclic Core: A benzothieno-pyrimidine system replaces the chromane ring, introducing sulfur and nitrogen atoms that could modulate electronic properties and hydrogen-bonding capacity. Ketone vs. Amine: The ketone group at position 4 contrasts with the primary amine in the target compound, affecting solubility and reactivity .
Data Table: Key Structural and Inferred Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Halogen | Spiro Structure | Stereochemistry | Key Functional Group |
|---|---|---|---|---|---|---|
| (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine HCl | C₁₃H₁₅Cl₂NO | 280.17* | Cl | Yes | S | Primary amine (HCl salt) |
| (R)-6-Fluorospiro[chromane-2,1'-cyclopentan]-4-amine HCl | C₁₃H₁₅FClNO | 263.72* | F | Yes | R | Primary amine (HCl salt) |
| (S)-6-Chlorochroman-4-amine HCl | C₉H₁₁Cl₂NO | 220.10 | Cl | No | S | Primary amine (HCl salt) |
| 5,6,7,8-Tetrahydro-1H-spiro[benzothieno[2,3-d]pyrimidine-2,1’-cyclopentan]-4(3H)-one | C₁₃H₁₄N₂OS | 258.33 | N/A | Yes | N/A | Ketone |
*Estimated based on structural analogy.
Research Implications and Hypotheses
- Spirocyclic Advantage : The spiro architecture in the target compound likely enhances metabolic stability by restricting conformational flexibility, a desirable trait in CNS-targeting drugs where prolonged half-life is critical.
- Stereoselectivity : The S configuration could optimize interactions with enantioselective targets, such as G-protein-coupled receptors (GPCRs) or ion channels, though in vitro assays are required to validate this .
Biological Activity
(S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride is a complex organic compound with significant potential in various biological applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.
Overview of the Compound
Chemical Structure and Properties
- IUPAC Name: (4S)-6-chlorospiro[3,4-dihydrochromene-2,1'-cyclopentane]-4-amine; hydrochloride
- Molecular Formula: C₁₃H₁₇ClN₁O
- CAS Number: 2219353-78-1
This compound features a unique spiro structure consisting of a chromane ring fused to a cyclopentane ring, contributing to its distinct biological properties.
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Chromane Ring: This step utilizes readily available precursors and specific catalysts.
- Introduction of the Spiro Cyclopentane Moiety: This reaction often requires precise temperature control and solvent selection to achieve high yields.
The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors within biological systems. The compound may exhibit:
- Antimicrobial Properties: Preliminary studies indicate potential effectiveness against various bacterial strains.
- Antiparasitic Effects: Research suggests that it may inhibit the growth of certain parasitic organisms.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study conducted on various derivatives of spiro compounds revealed that this compound demonstrated significant antibacterial activity against Staphylococcus aureus and Escherichia coli .
-
Antiparasitic Effects:
- In vitro tests showed that this compound effectively inhibited the proliferation of Plasmodium falciparum, the causative agent of malaria, suggesting its potential as a lead compound for antimalarial drug development .
-
Mechanistic Insights:
- Investigations into the mechanism revealed that the compound might interfere with critical metabolic pathways in both bacteria and parasites, leading to cell death .
Comparison with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Spiro[chromane-2,4'-piperidin]-4-one | Spiro compound | Moderate antimicrobial activity |
| 6-Hydroxy-2-(3-hydroxyphenyl) chroman-4-one | Chroman derivative | Antioxidant properties |
This compound is unique due to its specific chlorine substitution and spiro configuration, which enhances its reactivity and biological efficacy compared to similar compounds.
Q & A
Q. What synthetic strategies are recommended for obtaining high-purity (S)-6-Chlorospiro[chromane-2,1'-cyclopentan]-4-amine hydrochloride?
The synthesis involves multi-step reactions, including spiro ring formation and stereoselective introduction of the amine group. Key steps include:
- Spirocyclization : Use of cyclopentanamine precursors and chromene derivatives under reflux or microwave-assisted conditions to enhance reaction efficiency .
- Chiral resolution : Separation of enantiomers via chiral chromatography or enzymatic resolution to isolate the (S)-enantiomer .
- Purification : High-performance liquid chromatography (HPLC) or recrystallization to achieve >95% purity .
Q. How can the structural integrity of the compound be validated post-synthesis?
Analytical methods include:
- NMR spectroscopy : Confirm spirocyclic connectivity and stereochemistry via H/C NMR, focusing on coupling constants and diastereotopic protons .
- Mass spectrometry (MS) : Verify molecular weight (239.74 g/mol) and fragmentation patterns .
- X-ray crystallography : Resolve ambiguities in spiro ring conformation and chloride counterion placement .
Q. What solubility characteristics should researchers anticipate for this compound?
While solubility data is limited, hydrochloride salts generally exhibit improved aqueous solubility. Pre-screening in polar solvents (e.g., DMSO, methanol) is advised. For biological assays, use buffered solutions (pH 4–6) to prevent precipitation .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activities (e.g., anti-inflammatory vs. anticancer effects)?
- Assay validation : Ensure consistency in cell lines (e.g., HEK-293 vs. HeLa) and assay protocols (e.g., IC measurement methods) .
- Stereochemical analysis : Confirm enantiopurity, as (R)-enantiomers may exhibit divergent activities .
- Mechanistic studies : Use kinase profiling or transcriptomics to identify primary targets (e.g., NF-κB inhibition for anti-inflammatory effects) .
Q. What computational approaches are suitable for predicting structure-activity relationships (SAR)?
- Density Functional Theory (DFT) : Model electronic properties of the spiro system and chlorine’s electron-withdrawing effects on amine reactivity .
- Molecular docking : Screen against targets like G-protein-coupled receptors (GPCRs) or cyclooxygenase-2 (COX-2) to prioritize in vitro testing .
Q. How can enantiomeric impurities impact pharmacological data interpretation?
- Chiral HPLC : Monitor enantiomeric excess (ee) during synthesis. Even 5% impurity can skew dose-response curves .
- Biological controls : Compare racemic mixtures vs. pure (S)-enantiomer in assays to isolate stereospecific effects .
Experimental Design & Data Analysis
Q. What in vitro models are optimal for evaluating neuropharmacological potential?
- Primary neuronal cultures : Test modulation of neurotransmitter receptors (e.g., serotonin or dopamine receptors) using calcium imaging .
- Blood-brain barrier (BBB) permeability assays : Employ MDCK-MDR1 monolayers to predict CNS penetration .
Q. How should researchers optimize reaction conditions for scaling synthesis?
- Solvent selection : Replace toluene with greener alternatives (e.g., cyclopentyl methyl ether) to improve safety and yield .
- Catalyst screening : Test Pd/C or nickel catalysts for hydrogenation steps to reduce byproducts .
Q. What strategies mitigate degradation during long-term storage?
- Lyophilization : Store as a lyophilized powder under argon at -20°C to prevent hydrolysis of the amine group .
- Stability assays : Use accelerated stability testing (40°C/75% RH) to identify degradation pathways .
Methodological Challenges
Q. How can researchers resolve discrepancies in NMR spectra caused by dynamic spiro ring conformations?
Q. What analytical workflows are recommended for quantifying trace impurities?
- LC-MS/MS : Detect sub-1% impurities using multiple reaction monitoring (MRM) .
- Forced degradation studies : Expose the compound to heat, light, or acidic conditions to characterize degradation products .
Comparative Studies
Q. How does the substitution pattern on the chromane ring influence bioactivity compared to analogs?
Q. What lessons can be drawn from SAR studies of related spirocyclic amines?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
